Inherent Activity vs. Flamprop: A Quantitative Comparison of Active Acid Potency
The inherent biological activity of the free acid metabolite of Benzoylprop-ethyl (benzoylprop) is lower than that of its close structural analog, flamprop. A direct comparative study established that the inherent activity of flamprop is approximately twice that of benzoylprop [1]. This difference in potency at the target site means that, on a per-molecule basis, the activated form of Benzoylprop-ethyl is intrinsically less effective than flamprop, which is a critical consideration for any study focusing on ACCase inhibition efficacy or structure-activity relationships.
| Evidence Dimension | Inherent herbicidal activity of the free acid metabolite |
|---|---|
| Target Compound Data | Inherent activity of benzoylprop (metabolite of benzoylprop-ethyl) = 1x (baseline) |
| Comparator Or Baseline | Flamprop (metabolite of flamprop-isopropyl) = 2x relative activity |
| Quantified Difference | Flamprop is approximately twice as active as benzoylprop. |
| Conditions | Biological assay on wild oat (Avena fatua); comparison of the active acid forms following de-esterification. |
Why This Matters
This data point is essential for researchers quantifying structure-activity relationships within the benzoylphenylurea family or modeling bioactivation rates in plants.
- [1] Jeffcoat, B., & Harries, W. N. (1975). Selectivity and mode of action of flamprop-isopropyl, isopropyl (±)-2-[N-(3-chloro-4-fluorophenyl)benzamido]propionate, in the control of Avena fatua in barley. Pesticide Science, 6(3), 283–296. View Source
